molecular formula C19H11FN2O3S B2791053 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 389127-26-8

4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2791053
CAS RN: 389127-26-8
M. Wt: 366.37
InChI Key: DYDRMUCQCNTIQE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It also contains a thiazole ring and a chromene ring, both of which are common structures in various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar structures often have properties typical for their functional groups .

Advantages and Limitations for Lab Experiments

One of the advantages of 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide is its potential as an anticancer agent. It has been found to be effective in inhibiting the growth of cancer cells in vitro. Additionally, it has a low toxicity profile in animal models, which makes it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method. It requires expertise in organic chemistry and may not be easily accessible to all researchers.

Future Directions

There are several future directions for research on 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide. One area of research could be to further investigate its anticancer properties and to determine its effectiveness in vivo. Additionally, it could be studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of enzymes that are involved in various diseases. Further research could also be conducted to optimize the synthesis method and to develop more efficient methods for the production of this compound.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-oxo-2H-chromene-3-carboxylic acid with thiosemicarbazide to form 4-(2-oxochromen-3-yl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with 4-fluorobenzoyl chloride to obtain the final product, this compound.

Scientific Research Applications

4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide has shown potential in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes that are involved in various diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRMUCQCNTIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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